

Application Note: Regioselective Synthesis of 5-Methyl-3-Nitro-1-Propyl-1H-Pyrazole

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Compound of Interest

Compound Name: *5-methyl-3-nitro-1-propyl-1H-pyrazole*

CAS No.: *1171712-33-6*

Cat. No.: *B3216372*

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Executive Summary & Strategic Analysis

The synthesis of **5-methyl-3-nitro-1-propyl-1H-pyrazole** presents a classic heterocyclic challenge: controlling the regiochemistry of N-alkylation on an asymmetric pyrazole core.

The precursor, 3(5)-methyl-5(3)-nitropyrazole, exists in tautomeric equilibrium. Direct alkylation can yield two isomers:

- Target (Isomer A): 1-propyl-5-methyl-3-nitropyrazole (Alkylation adjacent to Methyl).
- Impurity (Isomer B): 1-propyl-3-methyl-5-nitropyrazole (Alkylation adjacent to Nitro).

Mechanistic Insight: Electronic and steric factors generally favor Isomer A (the target). The nitrogen atom adjacent to the methyl group (

) is more nucleophilic than the nitrogen adjacent to the strongly electron-withdrawing nitro group (

). Furthermore, the steric bulk of the nitro group hinders attack at

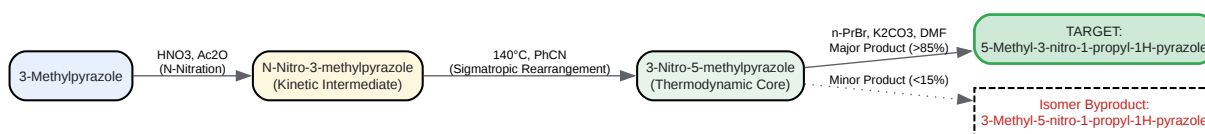
, directing the alkyl group toward the less hindered

This protocol utilizes a Thermal Rearrangement-Alkylation Strategy to maximize yield and purity.

Chemical Reaction Scheme

The synthesis proceeds in two phases:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Core Construction: Nitration of 3-methylpyrazole followed by thermal rearrangement to generate the thermodynamically stable 3-nitro-5-methylpyrazole.
- Regioselective Alkylation: Base-mediated alkylation with 1-bromopropane.



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Figure 1: Synthetic pathway highlighting the critical rearrangement and regioselective alkylation steps.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Nitro-5-Methylpyrazole (The Core)

Note: If 3-nitro-5-methylpyrazole (CAS 34334-96-8) is sourced commercially, proceed directly to Phase 2.

Rationale: Direct nitration of 3-methylpyrazole typically yields the 4-nitro isomer. To obtain the 3-nitro isomer, we employ the Habraken rearrangement, where an N-nitro group migrates to the C-3 position under thermal stress [\[1\]](#).

Step 1.1: N-Nitration

- Reagents: 3-Methylpyrazole (8.2 g, 100 mmol), Acetic Anhydride (30 mL), Fuming (100%).
- Setup: 250 mL round-bottom flask (RBF), ice-salt bath (-5°C).
- Procedure:
 - Dissolve 3-methylpyrazole in acetic anhydride. Cool to -5°C.
 - Dropwise add fuming (4.5 mL) over 30 mins, maintaining temp < 0°C. Caution: Exothermic.
 - Stir at 0°C for 2 hours.
 - Pour onto ice-water (200 g). The N-nitro derivative will precipitate as a white solid.
 - Filter, wash with cold water, and dry in a vacuum desiccator.
 - Yield: ~80-90% of 1-nitro-3-methylpyrazole.

Step 1.2: Thermal Rearrangement

- Reagents: 1-nitro-3-methylpyrazole (from Step 1.1), Benzonitrile (solvent).
- Setup: 100 mL RBF, reflux condenser, oil bath.
- Procedure:
 - Dissolve the N-nitro compound (5.0 g) in benzonitrile (20 mL).
 - Heat to 140°C for 5 hours. Monitoring by TLC is essential (disappearance of N-nitro spot).
 - Cool to room temperature.[8] The product, 3-nitro-5-methylpyrazole, often crystallizes out or can be precipitated by adding hexanes.
 - Filter and recrystallize from ethanol/water.

- Characterization: MP: 112-115°C.[9]

Phase 2: Regioselective N-Alkylation (The Target)

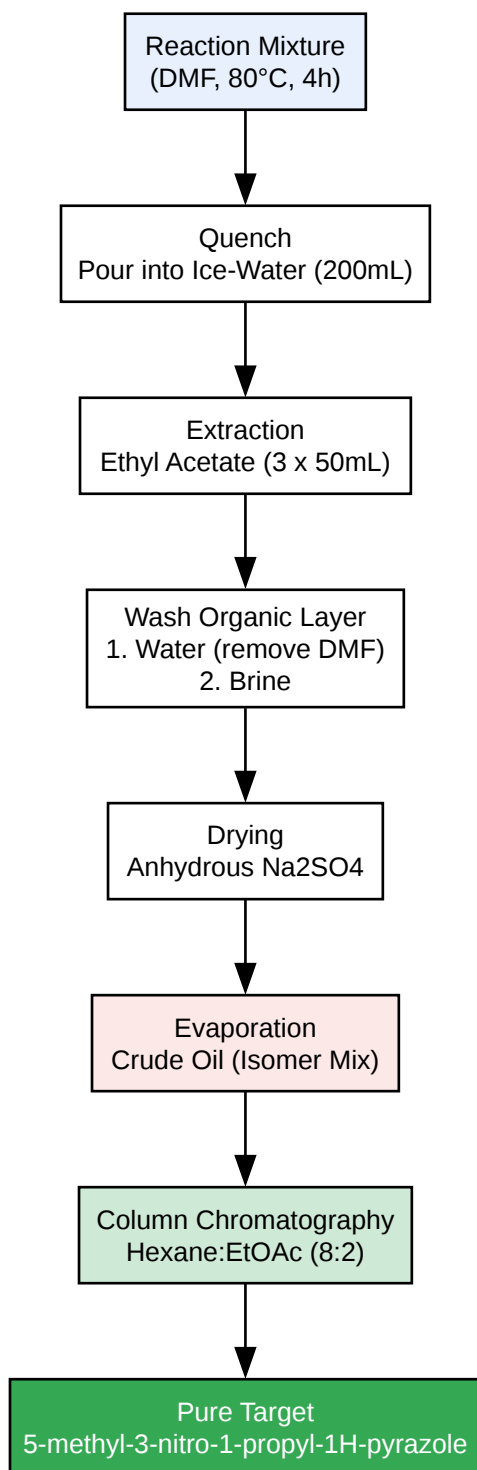
Rationale: Use of a mild base (

) in a polar aprotic solvent (DMF) favors thermodynamic control, enhancing the selectivity for the 1-propyl-5-methyl isomer (Target) over the sterically hindered 1-propyl-3-methyl-5-nitro isomer [2].

Materials Table

Reagent	MW (g/mol)	Equiv.[3]	Amount	Role
3-Nitro-5-methylpyrazole	127.10	1.0	2.54 g (20 mmol)	Substrate
1-Bromopropane	122.99	1.2	2.95 g (2.2 mL)	Alkylating Agent
Potassium Carbonate ()	138.21	2.0	5.53 g	Base
DMF (Anhydrous)	-	-	40 mL	Solvent

Workflow Diagram



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Figure 2: Workup and purification workflow.

Step-by-Step Protocol

- Reaction Setup:
 - In a 100 mL oven-dried RBF, dissolve 3-nitro-5-methylpyrazole (2.54 g) in anhydrous DMF (40 mL).
 - Add

(5.53 g) in one portion.
 - Stir at room temperature for 15 minutes to allow deprotonation (color change to yellow/orange is typical).
- Alkylation:
 - Add 1-bromopropane (2.2 mL) dropwise via syringe.
 - Heat the mixture to 80°C and stir for 4–6 hours.
 - QC Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material () should disappear. Two new spots will appear:
 - Major Spot (): Target (5-methyl-3-nitro-1-propyl).
 - Minor Spot (): Isomer (3-methyl-5-nitro-1-propyl).
- Workup:
 - Cool to room temperature.[8]
 - Pour the mixture into 200 mL of ice-cold water.
 - Extract with Ethyl Acetate (mL).

- Combine organic layers and wash thoroughly with water (mL) to remove DMF, followed by brine (mL).
- Dry over anhydrous , filter, and concentrate under reduced pressure to yield a yellow oil.
- Purification:
 - Purify via flash column chromatography on silica gel.
 - Eluent: Gradient from 100% Hexane to 20% Ethyl Acetate/Hexane.
 - The Target (1-propyl-5-methyl-3-nitropyrazole) typically elutes first (less polar due to shielding of the nitro group by the alkyl chain? Correction: Actually, 5-nitro isomers are often less polar, but in this specific case, the 3-nitro-5-methyl (Target) is the major product. Rely on NMR for definitive assignment).

Characterization & Validation (Trustworthiness)

To validate the structure and ensure the correct isomer was isolated, NOESY NMR is mandatory.

Expected Data

- Appearance: Pale yellow oil or low-melting solid.
- Yield: ~75-85% (after chromatography).

NMR Interpretation Guide

Nucleus	Signal (ppm)	Multiplicity	Assignment	Diagnostic Logic
	6.75	Singlet	Pyrazole H-4	
	4.10	Triplet		Position indicates N-alkylation.
	2.35	Singlet		CRITICAL: If NOE is observed between this and the group, the structure is the Target (5-methyl-1-propyl).
	1.85	Multiplet		Propyl chain.
	0.95	Triplet	Terminal	Propyl chain.

NOESY Confirmation:

- Target (5-methyl-1-propyl): Strong NOE cross-peak between the N-methylene protons (4.10 ppm) and the C5-methyl protons (2.35 ppm).
- Isomer (3-methyl-1-propyl): NOE cross-peak between N-methylene and H-4 ring proton; NO cross-peak with methyl group.

Safety Considerations

- Nitro Compounds: 3-Nitro-5-methylpyrazole is a precursor to energetic materials.[4] While stable at room temperature, avoid excessive shock or friction.
- N-Nitropyrazole Intermediate: In Phase 1, the N-nitro intermediate is potentially explosive. Do not overheat during the drying step. Perform the rearrangement behind a blast shield.

- DMF/Alkyl Halides: Toxic and irritants. Use in a fume hood.

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